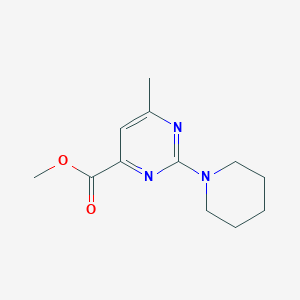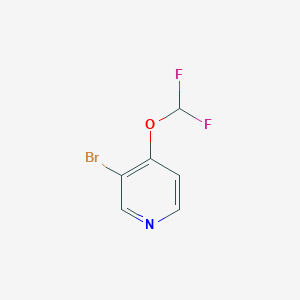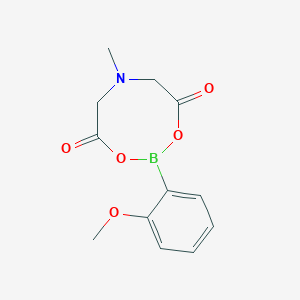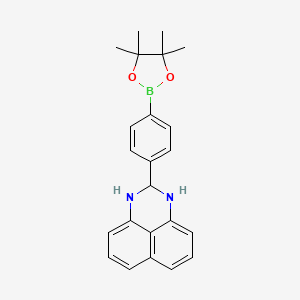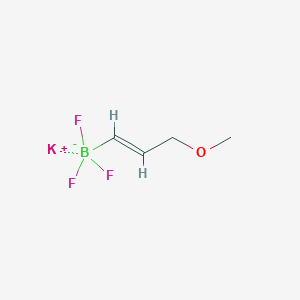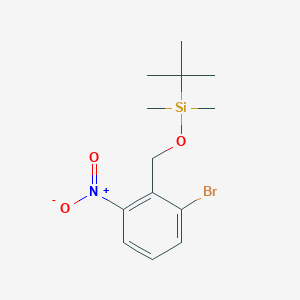
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Overview
Description
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a chemical compound with the CAS Number: 1147531-02-9 . It has a molecular weight of 346.3 and its IUPAC name is 2-bromo-6-nitrobenzyl tert-butyl (dimethyl)silyl ether .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 . This code provides a detailed representation of the compound’s molecular structure.
Scientific Research Applications
1. Ligand Synthesis and Functionalization
In the field of ligand synthesis, Charbonnière et al. (2002) describe the use of similar compounds for creating ligands with pendant arms. They note the transformation of bromo to an ester, facilitating further functionalization for potential biological material labeling (Charbonnière, Weibel, & Ziessel, 2002).
2. Synthesis of Brominated Compounds
Churakov et al. (1994) researched the synthesis of brominated anilmes, involving selective reduction and bromination steps. This work highlights the versatility of brominated compounds in chemical synthesis (Churakov, Smirnov, Ioffe, Strelenko, & Tartakovsky, 1994).
3. Macrocyclic Compounds
McMurry et al. (1992) focus on the synthesis of bifunctional tetraaza macrocycles, an area crucial for chelating agents in medicine and research. They utilize similar compounds for creating macrocyclic amines, which are then alkylated (McMurry, Brechbiel, Kumar, & Gansow, 1992).
4. Protected Bivalent Sulfur Introduction
Dong, Clive, and Gao (2015) explore the use of [(tert-Butyldimethylsilyl)oxy]methanethiol as a nucleophilic reagent for introducing protected bivalent sulfur, highlighting the compound's role in complex synthesis (Dong, Clive, & Gao, 2015).
5. Ferromagnetic Coupling Unit Analysis
Research by Kanno et al. (1993) on 4,6-dimethoxy-1,3-phenylenebis(N-tert-butyl nitroxide) challenges existing rules about m-phenylene as a robust ferromagnetic coupling unit, showing the compound's significance in magnetic material studies (Kanno, Inoue, Koga, & Iwamura, 1993).
6. Palladium Catalyzed Reactions
Demircan (2014) investigates palladium-catalyzed intra/intermolecular cascade cross-couplings, where compounds like tert-butyl-dimethylsilane play a crucial role in forming complex products (Demircan, 2014).
Safety And Hazards
properties
IUPAC Name |
(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJHKCQCIDTWCDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855632 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane | |
CAS RN |
1147531-02-9 | |
| Record name | [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

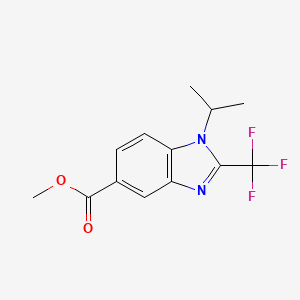
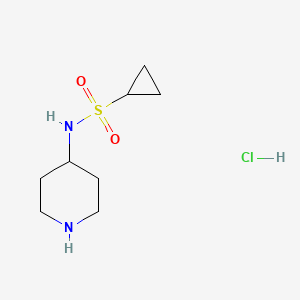
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)
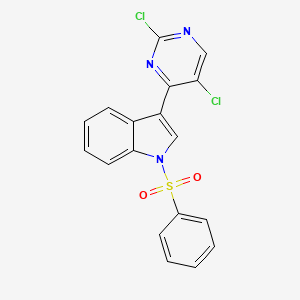
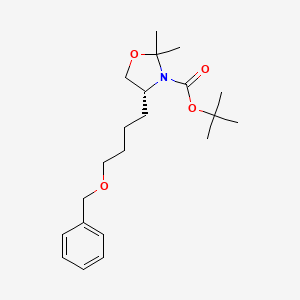
![8-Phenyl-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1401443.png)
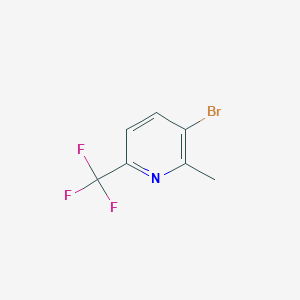
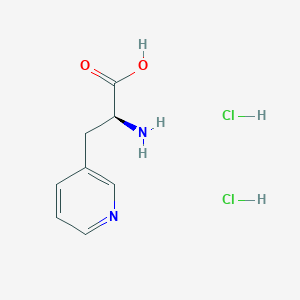
![Methyl 4'-(((benzyloxy)carbonyl)amino)-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1401448.png)
